molecular formula C10H10FN B13107197 5-Fluoro-2,4-dimethyl-1h-indole

5-Fluoro-2,4-dimethyl-1h-indole

Cat. No.: B13107197
M. Wt: 163.19 g/mol
InChI Key: IDWZXWWMKRAAHB-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethyl-1H-indole is a fluorinated indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-dimethyl-1H-indole can be achieved through various methods. One common approach involves the reaction of 5-fluoroindole-2-one with appropriate methylating agents under controlled conditions . Another method includes the use of halogenated nitro compounds as starting materials, followed by reduction and cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with specific solvents, use of catalysts, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dimethyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce indole-2-carboxylic acids .

Scientific Research Applications

5-Fluoro-2,4-dimethyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethyl-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2,4-dimethyl-1H-indole is unique due to the combination of fluorine and dimethyl substitutions, which can enhance its biological activity and stability compared to other indole derivatives. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

5-fluoro-2,4-dimethyl-1H-indole

InChI

InChI=1S/C10H10FN/c1-6-5-8-7(2)9(11)3-4-10(8)12-6/h3-5,12H,1-2H3

InChI Key

IDWZXWWMKRAAHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2C)F

Origin of Product

United States

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